molecular formula C11H11N B7845394 3,5-Dimethylbenzeneacrylonitrile

3,5-Dimethylbenzeneacrylonitrile

Cat. No.: B7845394
M. Wt: 157.21 g/mol
InChI Key: NYVSKQQLHJSHJG-ONEGZZNKSA-N
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Description

3,5-Dimethylbenzonitrile (CAS: 22445-42-7) is an aromatic nitrile derivative with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol. Structurally, it features a benzene ring substituted with two methyl groups at the 3- and 5-positions and a nitrile (-C≡N) group at the para position (1-position). This compound is a solid at room temperature, with a melting point of 42–43°C and a boiling point of 243.1°C .

Key applications include its use as a laboratory reagent and synthetic precursor in organic chemistry, particularly in the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. Its nitrile group enables participation in nucleophilic addition, cyclization, and polymerization reactions.

Properties

IUPAC Name

(E)-3-(3,5-dimethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-4,6-8H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSKQQLHJSHJG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C=CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C=C/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzeneacrylonitrile can be synthesized through several methods, including the Knoevenagel condensation reaction. This involves the reaction of 3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is typically carried out under reflux conditions to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The choice of reagents and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzeneacrylonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

3,5-Dimethylbenzeneacrylonitrile has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethylbenzeneacrylonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties, reactivity, and applications of 3,5-dimethylbenzonitrile are influenced by its substituents. Below is a comparative analysis with structurally related benzonitrile and acrylonitrile derivatives:

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
3,5-Dimethylbenzonitrile C₉H₉N 131.17 42–43 243.1 -CH₃ (3,5-), -CN (1-)
3,5-Dinitrobenzonitrile C₇H₃N₃O₄ 193.12 Not reported Not reported -NO₂ (3,5-), -CN (1-)
4-Amino-3,5-dimethylbenzonitrile C₉H₁₀N₂ 146.19 Not reported Not reported -CH₃ (3,5-), -NH₂ (4-), -CN (1-)
3-Amino-3-(4-bromophenyl)acrylonitrile C₉H₇BrN₂ 223.07 Not reported Not reported -Br (4-Ph), -NH₂ (3-), -CN (1-)

Sources : .

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -CH₃): The methyl groups in 3,5-dimethylbenzonitrile enhance the compound’s lipophilicity and stabilize the aromatic ring via hyperconjugation. This reduces electrophilic substitution reactivity compared to unsubstituted benzonitrile . Electron-Withdrawing Groups (e.g., -NO₂): 3,5-Dinitrobenzonitrile exhibits higher polarity and reactivity due to the nitro groups, which activate the nitrile for nucleophilic attack. This makes it useful in high-energy materials and catalysts . Amino Groups (e.g., -NH₂): 4-Amino-3,5-dimethylbenzonitrile demonstrates basicity and enhanced solubility in polar solvents. The amino group enables participation in Schiff base formation, expanding its utility in coordination chemistry .

Synthetic Utility: 3,5-Dimethylbenzonitrile is synthesized via Friedel-Crafts alkylation or cyanation of pre-substituted toluene derivatives. In contrast, 3,5-dinitrobenzonitrile requires nitration of benzonitrile under harsh conditions (HNO₃/H₂SO₄) . Acrylonitrile derivatives like 3-amino-3-(4-bromophenyl)acrylonitrile are synthesized via Knoevenagel condensation, leveraging aldehydes and active methylene nitriles (e.g., : 68% yield using acetic acid/sodium acetate) .

Toxicity and Safety :

  • 3,5-Dimethylbenzonitrile has an oral LD₅₀ of >11,500 mg/kg in rats, indicating moderate toxicity. Its nitro-substituted analog (3,5-dinitrobenzonitrile) is likely more toxic due to nitro group metabolic activation , though specific data are unavailable.

Q & A

Q. Safety and Protocol Design

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (boiling point: 243.1°C) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation under light or humidity .
  • Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration by licensed facilities .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Analytical Methodology

  • NMR Spectroscopy : ¹H NMR (δ 2.3 ppm for methyl groups, δ 7.1–7.4 ppm for aromatic protons) and ¹³C NMR (δ 118–120 ppm for CN group) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm achieve >99% purity .
  • Mass Spectrometry : ESI-MS (m/z 131.17 [M+H]⁺) confirms molecular weight .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C≡N: ~1.15 Å) .

What mechanistic insights exist for the hydrolysis of this compound to carboxylic acids?

Reaction Mechanism Exploration
Hydrolysis under acidic or basic conditions proceeds via:

  • Acidic pathway : Formation of an imidate intermediate, followed by protonation and water attack (rate-determining step) .
  • Basic pathway : Direct nucleophilic attack by OH⁻ on the nitrile carbon, forming an amide intermediate .
    Kinetic studies on similar nitriles (e.g., 3,5-dinitrobenzonitrile) show pseudo-first-order kinetics with activation energies ~60 kJ/mol .

How can researchers design derivatives of this compound for medicinal chemistry applications?

Q. Advanced Derivative Synthesis

  • Functionalization : Introduce substituents (e.g., amino, halogen) at the para position via Ullmann coupling or SNAr reactions .
  • Biological testing : Screen derivatives for cytotoxicity (e.g., MTT assays) and receptor binding (e.g., kinase inhibition) .
  • SAR analysis : Correlate logP values (calculated via ChemDraw) with bioavailability trends .

What environmental considerations apply to the use of this compound in large-scale reactions?

Q. Eco-Toxicological Assessment

  • Biodegradation : Aerobic microbial degradation studies show <10% degradation in 28 days, indicating persistence .
  • Ecotoxicity : LC50 values for Daphnia magna are >100 mg/L, suggesting moderate aquatic toxicity .
  • Green chemistry : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to reduce solvent waste .

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